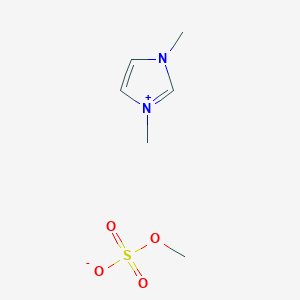
Methyl 2-amino-5-bromo-3-methoxybenzoate
Übersicht
Beschreibung
Methyl 2-amino-5-bromo-3-methoxybenzoate, also known as MBAM, is a versatile and highly reactive organic compound with a wide range of applications in the scientific research field. MBAM has been studied extensively for its unique properties, which include its ability to act as a catalyst in various chemical reactions, its ability to act as an absorbent for light, and its ability to act as an inhibitor of certain enzymes. MBAM is also known to be a useful reagent in the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
“Methyl 2-amino-5-bromo-3-methoxybenzoate” is a type of organic compound that falls under the category of methoxybenzoic acids and derivatives . It’s often used as a pharmaceutical intermediate . Here are some potential applications based on its chemical properties:
-
Organic Synthesis : This compound can serve as an important raw material and intermediate in organic synthesis . Organic synthesis is the study of how we build molecules ranging from complex, biologically active natural products to new materials. Because synthesis allows a chemist to construct entirely new structures.
-
Pharmaceuticals : As a pharmaceutical intermediate, it can be used in the synthesis of various pharmaceutical drugs . The specific drugs that use this compound as an intermediate would depend on the drug’s chemical structure and the synthetic route chosen by the medicinal chemist.
-
Agrochemicals : This compound could potentially be used in the synthesis of agrochemicals . Agrochemicals include pesticides, insecticides, fungicides, herbicides, and fertilizers. These chemicals help control a variety of agricultural pests and boost the yield and quality of crops.
-
Dyestuffs : It can also be used in the production of dyestuffs . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials such that the coloring is not readily altered by washing, heat, light, or other factors to which the material is likely to be exposed.
-
LED Manufacturing : Organometallics are useful reagent, catalyst, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
-
Material Science : In material science, this compound could be used in the synthesis of new materials with desired properties . The specific materials and their properties would depend on the other compounds used in the synthesis and the conditions under which the synthesis is carried out.
“Methyl 2-amino-5-bromo-3-methoxybenzoate” is a type of organic compound that falls under the category of methoxybenzoic acids and derivatives . It’s often used as a pharmaceutical intermediate . Here are some potential applications based on its chemical properties:
-
Organic Synthesis : This compound can serve as an important raw material and intermediate in organic synthesis . Organic synthesis is the study of how we build molecules ranging from complex, biologically active natural products to new materials. Because synthesis allows a chemist to construct entirely new structures.
-
Pharmaceuticals : As a pharmaceutical intermediate, it can be used in the synthesis of various pharmaceutical drugs . The specific drugs that use this compound as an intermediate would depend on the drug’s chemical structure and the synthetic route chosen by the medicinal chemist.
-
Agrochemicals : This compound could potentially be used in the synthesis of agrochemicals . Agrochemicals include pesticides, insecticides, fungicides, herbicides, and fertilizers. These chemicals help control a variety of agricultural pests and boost the yield and quality of crops.
-
Dyestuffs : It can also be used in the production of dyestuffs . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials such that the coloring is not readily altered by washing, heat, light, or other factors to which the material is likely to be exposed.
-
LED Manufacturing : Organometallics are useful reagent, catalyst, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
-
Material Science : In material science, this compound could be used in the synthesis of new materials with desired properties . The specific materials and their properties would depend on the other compounds used in the synthesis and the conditions under which the synthesis is carried out.
Eigenschaften
IUPAC Name |
methyl 2-amino-5-bromo-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTIPPUCNSLRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551935 | |
| Record name | Methyl 2-amino-5-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-bromo-3-methoxybenzoate | |
CAS RN |
115378-21-7 | |
| Record name | Methyl 2-amino-5-bromo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)
![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)








![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)


